lithium;[butyl(phenyl)arsoryl]benzene
Description
Lithium;[butyl(phenyl)arsoryl]benzene is a highly specialized organoarsenic lithium compound. Its structure comprises a benzene ring substituted with a butyl(phenyl)arsoryl group, where arsenic bridges the butyl and phenyl moieties, and lithium acts as a counterion or coordinating metal. Organoarsenic compounds are less common than their phosphorus or carbon analogs due to arsenic’s toxicity and instability, but they may offer unique reactivity in directed lithiation or cross-coupling reactions .
Properties
CAS No. |
63866-92-2 |
|---|---|
Molecular Formula |
C16H18AsLiO |
Molecular Weight |
308.2 g/mol |
IUPAC Name |
lithium;[butyl(phenyl)arsoryl]benzene |
InChI |
InChI=1S/C16H18AsO.Li/c1-2-3-14-17(18,15-10-6-4-7-11-15)16-12-8-5-9-13-16;/h4-14H,2-3H2,1H3;/q-1;+1 |
InChI Key |
GDTLKHOHZUCWAY-UHFFFAOYSA-N |
Canonical SMILES |
[Li+].CCC[CH-][As](=O)(C1=CC=CC=C1)C2=CC=CC=C2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of lithium;[butyl(phenyl)arsoryl]benzene typically involves the reaction of a phenyl halide with lithium metal. This reaction can be represented as follows:
X-Ph+2Li→Ph-Li+LiX
where X represents a halogen such as chlorine or bromine . The reaction is usually carried out in an inert atmosphere to prevent the highly reactive lithium from reacting with moisture or oxygen.
Industrial Production Methods
Industrial production of this compound may involve large-scale reactions using similar methods as described above. The reaction conditions are optimized to ensure high yield and purity of the product. Solvents such as hexane or tetrahydrofuran (THF) are commonly used to dissolve the reactants and facilitate the reaction .
Chemical Reactions Analysis
Types of Reactions
Lithium;[butyl(phenyl)arsoryl]benzene undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: Electrophilic aromatic substitution reactions are common, where the lithium atom can be replaced by other electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include halogens (e.g., chlorine, bromine), acids (e.g., sulfuric acid), and bases (e.g., sodium hydroxide). The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, electrophilic aromatic substitution reactions can yield various substituted benzene derivatives .
Scientific Research Applications
Lithium;[butyl(phenyl)arsoryl]benzene has several scientific research applications, including:
Organic Synthesis: It is used as a reagent in the synthesis of complex organic molecules.
Materials Science: The compound is explored for its potential use in the development of new materials with unique properties.
Medicinal Chemistry: Research is ongoing to investigate its potential therapeutic applications, particularly in the treatment of certain diseases.
Mechanism of Action
The mechanism of action of lithium;[butyl(phenyl)arsoryl]benzene involves its interaction with various molecular targets and pathways. The compound can act as a nucleophile, attacking electrophilic centers in other molecules. This nucleophilic behavior is due to the presence of the lithium atom, which imparts a negative charge to the carbon atom it is bonded to .
Comparison with Similar Compounds
Structural and Functional Analogues
Butyllithium (n-BuLi)
- Structure : Alkyl lithium (Li-C4H9).
- Reactivity : A strong base and nucleophile, widely used for deprotonation and initiating anionic polymerizations. However, it can undergo side reactions (e.g., nucleophilic substitution with electrophiles like benzamide, yielding ketones in low yields) .
- Applications : Key in synthesizing polymers, pharmaceuticals, and fine chemicals. The global lithium compounds market, including butyllithium, is projected to grow at a CAGR of 20.6% (2020–2025) due to demand in Li-ion batteries and polymers .
Phenyllithium (PhLi)
- Structure : Aryl lithium (Li-C6H5).
- Reactivity : Less basic than butyllithium but effective in arylations. Reacts with electrophiles (e.g., CO2) to form carboxylic acids.
- Applications : Used in synthesizing biphenyls and aromatic ketones.
Lithium Benzyl (Li-CH2C6H5)
- Structure : Benzyl lithium.
- Reactivity : Prepared via magnesium benzyl chloride and lithium phenyl. Reacts with diphenylethylene to form complex acids (e.g., αα-diphenyl-γ-methylvaleric acid) .
Arsenic-Containing Analogues
Comparative Data Table
Key Research Findings
Butyllithium Limitations : In reactions with benzamide, n-BuLi produces butyl phenyl ketone (30% yield) and byproducts due to competing nucleophilic pathways .
Lithiation of Thiophene : Butyllithium readily lithiates thiophene at the 2-position, showcasing its utility in heterocyclic chemistry .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
